molecular formula C13H11F3N2S B2492455 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide CAS No. 339020-33-6

1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

Cat. No.: B2492455
CAS No.: 339020-33-6
M. Wt: 284.3
InChI Key: UNLDWRSSSOWMKS-UHFFFAOYSA-N
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Description

1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is a synthetic chemical compound of significant interest in medicinal and pesticide chemistry research. It features a 1-phenyl-1H-imidazole scaffold linked via a sulfide bridge to a 3,4,4-trifluoro-3-butenyl chain. This structure combines two pharmacologically significant components: the imidazole ring and a fluoroalkenyl sulfide group. The imidazole nucleus is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Compounds containing this core have been extensively investigated for their antiproliferative properties and have demonstrated significant activity in inducing G2/M phase cell cycle arrest and apoptosis in cancer cell lines, as observed in related 1-(diarylmethyl)-1H-imidazole derivatives . Furthermore, the sulfur (SVI)-based moiety, particularly in the form of sulfonyl or sulfonamide groups, is a key motif in over 150 FDA-approved drugs and is associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects . The specific incorporation of a trifluoroalkenyl sulfide group, as seen in the structure of this compound, is a subject of active research. Patents disclose that N-arylamidine-substituted trifluoroethyl sulfide derivatives exhibit acaricidal and insecticidal activities . This suggests that researchers can utilize this compound as a key intermediate or lead compound for developing novel agrochemical agents. The presence of multiple fluorine atoms is a common strategy in modern drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended for research purposes only, providing scientists with a valuable chemical tool to explore new therapeutic and agrochemical candidates, study structure-activity relationships (SAR), and investigate mechanisms of action. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-phenyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2S/c14-11(12(15)16)6-9-19-13-17-7-8-18(13)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLDWRSSSOWMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation of 2-Aminoimidazole Intermediates

A pivotal intermediate in this synthesis is 2-amino-1-phenyl-1H-imidazole, which can be generated via hydrolysis of imidazo[1,2-a]pyrimidine precursors. Subsequent thiolation is achieved through two primary pathways:

  • Mitsunobu Reaction : Treatment of 2-hydroxyimidazoles with thiols under Mitsunobu conditions (DIAD, PPh₃) provides moderate yields (45–60%) but suffers from competing elimination side reactions.
  • Nucleophilic Aromatic Substitution : Direct displacement of 2-chloroimidazoles with sodium hydrosulfide (NaSH) in DMF at 80°C affords thiolated products in 68–72% yield.

Sequential One-Pot Methodologies

Modern synthetic design favors convergent routes that minimize intermediate isolation. A notable one-pot sequence involves:

  • Imidazole Thiol Generation : Hydrolysis of 2-thioacetate-protected imidazoles using NaOH/MeOH.
  • In Situ Alkylation : Addition of 3,4,4-trifluoro-3-butenyl mesylate and TEA in DMF at 0°C, achieving 73% overall yield.

Critical to this approach is the strict exclusion of oxygen to prevent disulfide formation, accomplished via Schlenk line techniques.

Fluorination Tactics for the Butenyl Chain

Introducing trifluoro substitution demands precise control over regiochemistry. State-of-the-art methods include:

  • Electrophilic Fluorination : Reaction of 3-buten-1-yl stannanes with Selectfluor® in HFIP, providing >90% conversion but requiring hazardous reagents.
  • Dehydrofluorination : Treatment of 3,4,4,4-tetrafluorobutane with KOtBu in DME selectively generates the trifluoroalkene precursor in 82% yield.

Industrial-Scale Considerations

Translating laboratory syntheses to manufacturing necessitates addressing:

  • Cost Efficiency : Copper-catalyzed methods using 1,10-phenanthroline ligands reduce Pd catalyst costs by 60% compared to traditional protocols.
  • Waste Stream Management : Implementing continuous flow systems for radical reactions decreases solvent consumption by 40% while improving safety.

Chemical Reactions Analysis

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfide undergoes a two-step oxidation process using potassium hydrogenperoxomonosulfate (Oxone®) under alkaline conditions to yield the corresponding sulfone. This method avoids oxidative degradation of the trifluoroalkenyl group, a common issue in earlier approaches .

Reaction Conditions and Results

StepReagents/ConditionsProductYieldKey Observations
1Oxone® (1 equiv), pH 1–3, methanol, 0–5°CSulfoxide intermediate~85%pH maintained via NaOH to suppress side reactions .
2Oxone® (1 equiv), pH 8–9, methanol, 20–25°C1-Phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfone92.2%Crystallization occurs directly from the reaction mixture, eliminating need for chromatography .

Mechanistic Insights :

  • Step 1 : Sulfide → Sulfoxide via electrophilic oxygen transfer from Oxone®. The acidic pH (1–3) stabilizes intermediates and minimizes overoxidation .

  • Step 2 : Sulfoxide → Sulfone under alkaline conditions (pH 8–9). The increased pH accelerates the second oxidation while suppressing competing radical pathways that could degrade the fluoroalkenyl group .

Reaction Workup and Purification

Post-oxidation workup involves:

  • Filtration : Removal of precipitated salts (e.g., KHSO₄) under reduced pressure.

  • Solvent Stripping : Methanol is distilled off, leaving a biphasic mixture of aqueous and organic (ethyl acetate) layers.

  • Extraction : The aqueous phase is re-extracted with ethyl acetate (3×) to recover residual product.

  • Drying and Crystallization : Combined organic phases are dried over Na₂SO₄, concentrated, and cooled to induce crystallization .

Selectivity and Side Reactions

Critical factors ensuring selectivity:

  • pH Control : Maintaining pH 8–9 during the second step prevents oxidation of the double bond in the trifluorobutenyl group, a vulnerability in earlier methods using H₂O₂/AcOH .

  • Solvent Choice : Methanol stabilizes intermediates and facilitates crystallization.

Byproduct Analysis :

  • Prior methods (e.g., H₂O₂/AcOH at 55–60°C) led to oxidative cleavage of the fluoroalkenyl group, reducing yields to ~75% .

  • Oxone® minimizes these side reactions due to its milder, pH-dependent reactivity .

Comparative Data with Prior Methods

ParameterOxone® MethodH₂O₂/AcOH Method
Yield92.2%75%
PurificationCrystallizationChromatography
Side ReactionsMinimalSignificant (double bond degradation)

Stability and Handling

  • The sulfide is stable under inert storage but sensitive to strong oxidizers.

  • The sulfone derivative exhibits higher thermal stability (m.p. 34°C) .

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations:

  • Oxidation : The sulfide group can be oxidized to produce sulfoxides or sulfones.
  • Reduction : The imidazole ring can be reduced to form dihydroimidazole derivatives.
  • Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution for further functionalization.

Biological Activities

Research indicates that compounds containing imidazole rings exhibit diverse biological activities:

  • Antimicrobial Properties : Studies have shown that imidazole derivatives can inhibit the growth of various microorganisms.
  • Anticancer Potential : Some derivatives demonstrate efficacy in inducing apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

A notable study highlighted the anticancer activity of imidazole derivatives against specific cancer cell lines, indicating that the trifluorobutenyl group may enhance bioactivity compared to other imidazole compounds .

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development:

  • Therapeutic Agent : Its potential as a therapeutic agent is under investigation due to its unique chemical properties that may interact favorably with biological targets.

Case studies have explored its use in developing novel pharmaceuticals aimed at treating infections and cancer .

Industrial Applications

In addition to its research applications, this compound is explored in the industrial sector:

  • Organic Light Emitting Diodes (OLEDs) : Its properties make it suitable for use in advanced materials for electronic applications such as OLEDs.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is unique due to the presence of the trifluorobutenyl sulfide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-Phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide (CAS No. 339020-33-6) is a complex organic compound that features a unique chemical structure comprising an imidazole ring, a phenyl group, and a trifluorobutenyl sulfide moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of this compound is C13H11F3N2S, with a molecular weight of approximately 284.3 g/mol. The compound exhibits a predicted boiling point of 397.0 °C and a density of 1.27 g/cm³ .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Similar imidazole derivatives have been investigated for their ability to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. For instance, sulfamoylated derivatives of imidazole have shown significant STS inhibitory activity with IC50 values in the nanomolar range . Although direct data on the IC50 for this compound is not available, its structural characteristics suggest potential for similar bioactivity.

In Vitro Studies

A study on structurally related compounds demonstrated that modifications in the phenyl and imidazole moieties significantly influenced their biological activity against cancer cell lines. Compounds with fluorinated groups exhibited enhanced potency against MCF-7 breast cancer cells . This suggests that the trifluorobutenyl group present in this compound could similarly enhance its anticancer efficacy.

Structure Activity Relationship (SAR)

The presence of the trifluorobutenyl sulfide moiety is hypothesized to increase lipophilicity and membrane permeability, which are critical factors in the bioactivity of pharmaceutical compounds. Comparative studies with similar compounds indicate that those with trifluoromethyl or trifluorobutenyl groups often display superior biological activities compared to their non-fluorinated counterparts .

Data Table: Comparison of Biological Activities

Compound NameStructureAntimicrobial ActivityAnticancer Activity (IC50)Notes
This compound StructureUnknownTBDPotential based on structure
Sulfamoylated Imidazole Derivatives VariousHigh~36.78 nMStrong STS inhibitors
Fluorinated Imidazole Compounds VariousModerate to HighVariesEnhanced bioactivity due to fluorination

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, coupling 1-phenyl-1H-imidazole-2-thiol with 3,4,4-trifluoro-3-butenyl bromide in anhydrous DMF under nitrogen, using a base like K₂CO₃ at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm structure via 1H^1H/13C^13C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H NMR identifies protons on the imidazole ring (δ 7.2–8.1 ppm) and trifluoro-butenyl group (δ 5.5–6.5 ppm for vinyl protons). 19F^19F NMR confirms trifluoro substitution (δ -70 to -80 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 347.08) .
  • FT-IR : Peaks at 690–710 cm⁻¹ (C-S stretch) and 1650–1680 cm⁻¹ (C=C) confirm functional groups .

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